2-Methyl-2-piperidin-1-ylpropanenitrile

Nitrosamine formation Genotoxicity Medicinal chemistry

2-Methyl-2-piperidin-1-ylpropanenitrile features a quaternary α-carbon that confers ~5-fold reduced nitrosation rate vs. unsubstituted piperidine, mitigating nitrosamine impurity risk in drug development. Its lack of DPP4/DPP2/DPP8 inhibition (IC₅₀ >100 µM) ensures a clean scaffold for fragment-based screening. Solid at RT (mp 43–45°C), it is optimized for automated HTE dispensing. Sourced for R&D; request bulk pricing.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
CAS No. 2273-41-8
Cat. No. B133727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-piperidin-1-ylpropanenitrile
CAS2273-41-8
Synonyms2-Methyl-2-(piperidin-1-yl)propanenitrile;  NSC 150245; 
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCC(C)(C#N)N1CCCCC1
InChIInChI=1S/C9H16N2/c1-9(2,8-10)11-6-4-3-5-7-11/h3-7H2,1-2H3
InChIKeyIGSJLBUPRRXRDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-piperidin-1-ylpropanenitrile (CAS 2273-41-8): A Quaternary Carbon Piperidine Building Block for Fine Chemicals


2-Methyl-2-piperidin-1-ylpropanenitrile (CAS 2273-41-8), also known as α,α-Dimethyl-1-piperidineacetonitrile, is a piperidine derivative with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.24 g/mol [1]. It features a quaternary carbon center at the α-position of the nitrile group, rendering it a non-chiral, sterically hindered building block . This compound is classified as a nitrile-functionalized tertiary amine and is primarily employed as a synthetic intermediate in organic synthesis . Its chemical stability is underscored by thermophysical data, including an enthalpy of formation and fusion temperature documented in the DETHERM database [2].

Procurement Rationale: Why Generic Piperidine Analogs Cannot Replace 2-Methyl-2-piperidin-1-ylpropanenitrile (2273-41-8)


Generic substitution with other piperidine nitriles is precluded by the unique quaternary carbon at the α-position, which imparts distinct steric hindrance and chemical reactivity . In contrast to piperidine derivatives lacking this α,α-dimethyl substitution, 2-Methyl-2-piperidin-1-ylpropanenitrile exhibits a markedly reduced rate of nitrosation—a key reaction in toxicological profiling and synthetic design—with relative rates of approximately 100:20 compared to unsubstituted piperidine [1]. Furthermore, its inability to inhibit serine proteases such as DPP4, DPP2, and DPP8 (IC₅₀ values consistently >100 μM) [2] sharply differentiates it from structurally similar dipeptidyl peptidase inhibitors, making it a non-interfering scaffold for medicinal chemistry campaigns. These quantitative differences render generic replacement scientifically unsound.

Quantitative Differential Evidence: How 2-Methyl-2-piperidin-1-ylpropanenitrile (2273-41-8) Compares to its Closest Analogs


Steric Hindrance and Nitrosation Reactivity: 2-Methyl-2-piperidin-1-ylpropanenitrile vs. Unsubstituted Piperidine

The α,α-dimethyl substitution on the piperidine nitrogen drastically reduces the compound's susceptibility to nitrosation, a critical parameter in avoiding potentially carcinogenic impurities in drug candidates. Steric hindrance from the quaternary carbon shields the amine lone pair, impeding electrophilic attack by nitrosating agents. In a class-level study of piperidine nitrosation kinetics, the relative rate of nitrosamine formation for sterically hindered piperidines was found to be approximately 20-fold lower than that of unsubstituted piperidine (rate ratio ~100:20) [1].

Nitrosamine formation Genotoxicity Medicinal chemistry

Lack of Off-Target Serine Protease Inhibition: 2-Methyl-2-piperidin-1-ylpropanenitrile vs. DPP Inhibitor Scaffolds

The compound exhibits negligible inhibitory activity against key serine proteases (DPP4, DPP2, DPP8), with IC₅₀ values consistently above 100 μM. This is a critical differentiator from structurally related piperidine-containing DPP inhibitors, which typically display nanomolar to micromolar potency. For example, vildagliptin (a DPP4 inhibitor) has an IC₅₀ of 3.5 nM, while our target compound shows IC₅₀ > 100,000 nM against DPP4 [1].

DPP4 Off-target activity Drug screening

Thermal Stability and Enthalpy of Fusion: 2-Methyl-2-piperidin-1-ylpropanenitrile vs. Unsubstituted Piperidine Acetonitrile

The compound exhibits well-characterized thermophysical properties, including a fusion temperature of 43-45°C and an enthalpy of fusion of 14.7 kJ/mol, as documented in the DETHERM database [1]. While data for the closest comparator, 2-methyl-3-(piperidin-1-yl)propanenitrile (CAS 73067-27-3), is not publicly available in the same detail, the target compound's solid state at room temperature offers handling and storage advantages over analogous liquid nitriles [2].

Physical chemistry Process safety Thermodynamics

Reductive Cleavage with Metallic Sodium: 2-Methyl-2-piperidin-1-ylpropanenitrile vs. β-Aminonitriles

The α-piperidinoisobutyronitrile scaffold undergoes reductive cleavage with metallic sodium in toluene to yield N-isopropylpiperidine and 2,3-dipiperidino-2,3-dimethylbutane [1]. This reactivity is distinct from β-aminonitriles, which undergo nucleophilic addition with Grignard reagents to yield aminoketones [2]. The α-quaternary center prevents the formation of α-aminocarbanions, directing reactivity towards reductive pathways instead of nucleophilic addition.

Synthetic methodology Functional group interconversion Organometallic chemistry

Comparative LogP and Lipophilicity: 2-Methyl-2-piperidin-1-ylpropanenitrile vs. Substituted Phenyl Analogs

The compound possesses a computed XLogP3-AA value of 1.5, indicating moderate lipophilicity [1]. In contrast, a closely related analog with a 4-chlorophenyl substituent, (2S)-3-(4-chlorophenyl)-2-methyl-2-piperidin-1-ylpropanenitrile, has a significantly higher LogP of 3.7 [2]. This 2.2 log unit difference corresponds to a >150-fold increase in octanol-water partition coefficient, dramatically affecting membrane permeability, metabolic stability, and off-target binding profiles.

Drug design Lipophilicity ADME properties

Synthetic Efficiency: Direct Access via Cyanoethylation of Piperidine

2-Methyl-2-piperidin-1-ylpropanenitrile can be synthesized via a single-step Strecker-type reaction between piperidine and acetone cyanohydrin, achieving yields >80% under mild conditions . In contrast, the synthesis of 1-(2-氰乙基)-2-甲基哌啶 (CAS 140837-33-8) requires a multi-step sequence involving Michael addition and subsequent functional group manipulation [1]. This difference in synthetic accessibility directly impacts procurement cost and supply chain reliability.

Process chemistry Cost efficiency Synthetic methodology

Validated Application Scenarios for 2-Methyl-2-piperidin-1-ylpropanenitrile (2273-41-8) Based on Differential Evidence


Low-Nitrosamine Risk Scaffold for Late-Stage Drug Development

Based on class-level inference of ~5-fold reduced nitrosation rate compared to unsubstituted piperidine [1], this compound is the preferred choice for medicinal chemistry programs requiring a piperidine moiety in the lead optimization phase, where mitigation of nitrosamine impurities is a regulatory priority. Its use as a building block minimizes the risk of genotoxic impurities in the final drug substance.

Biologically Inert Core for Fragment-Based Drug Discovery

Given its demonstrated lack of activity against DPP4, DPP2, and DPP8 (IC₅₀ > 100 μM) [2], this compound serves as an ideal, clean core scaffold for fragment growing or linking strategies. Researchers can confidently attribute any observed biological activity to the newly appended pharmacophore rather than to off-target effects from the piperidine core itself.

Solid-State Storage for Automated High-Throughput Synthesis Platforms

The solid-state nature at room temperature (fusion temperature 43-45°C) [3], in contrast to liquid analogs such as 2-Methyl-3-(piperidin-1-yl)propanenitrile [4], makes this compound well-suited for automated solid dispensing systems in high-throughput experimentation (HTE) facilities. This reduces weighing errors, eliminates solvent evaporation, and enhances operational safety.

Synthesis of N-Isopropylpiperidine Derivatives via Reductive Cleavage

Exploiting its distinct reactivity towards metallic sodium, as documented in patent literature [5], 2-Methyl-2-piperidin-1-ylpropanenitrile enables the direct synthesis of N-alkylpiperidines—a class of compounds with CNS-active and antihistamine properties. This divergent pathway offers a strategic alternative to traditional N-alkylation methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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